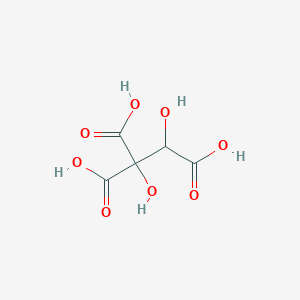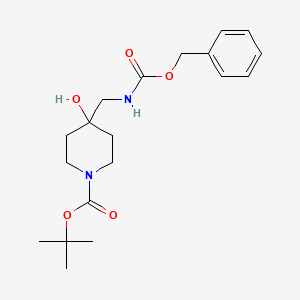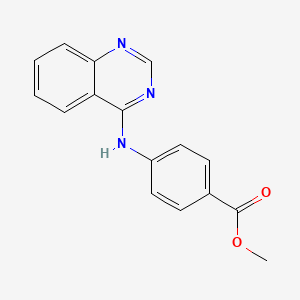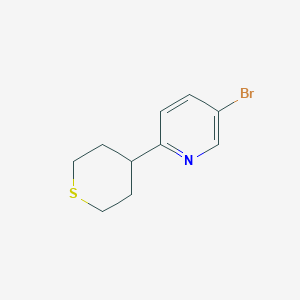
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid is a versatile organic compound with the molecular formula C5H6O8. It is known for its unique structure, which includes two hydroxyl groups and three carboxylic acid groups. This compound finds applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .
Métodos De Preparación
The synthesis of 1,2-dihydroxyethane-1,1,2-tricarboxylic acid typically involves the reaction of diethyl malonate with a strong alkaline solution at elevated temperatures (70-80°C) for a short duration (10-30 minutes). This reaction produces an intermediate, which is then further reacted with a halogenated ethyl carboxylate in the presence of a catalyst. The reaction conditions are mild, and the process is efficient, yielding the desired product with minimal byproducts .
Análisis De Reacciones Químicas
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride.
Aplicaciones Científicas De Investigación
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-dihydroxyethane-1,1,2-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with other molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1,2-Dihydroxyethane-1,1,2-tricarboxylic acid can be compared with other similar compounds, such as:
Citric Acid: Both compounds have multiple carboxylic acid groups, but citric acid has a different arrangement of functional groups.
Malic Acid: Similar to this compound, malic acid has hydroxyl and carboxylic acid groups, but with a different structure.
Propiedades
Número CAS |
639-51-0 |
|---|---|
Fórmula molecular |
C5H6O8 |
Peso molecular |
194.10 g/mol |
Nombre IUPAC |
1,2-dihydroxyethane-1,1,2-tricarboxylic acid |
InChI |
InChI=1S/C5H6O8/c6-1(2(7)8)5(13,3(9)10)4(11)12/h1,6,13H,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
PJFQKDBQOXFCAI-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)(C(C(=O)O)(C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid](/img/structure/B15306200.png)

![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)


![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![(2R)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15306236.png)






![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
